The Core Mechanism of 1,1-bis(3'-indolyl)-1-(p-methoxyphenyl)methane (DIM-C-pPhOCH3): An In-depth Technical Guide
The Core Mechanism of 1,1-bis(3'-indolyl)-1-(p-methoxyphenyl)methane (DIM-C-pPhOCH3): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1-bis(3'-indolyl)-1-(p-methoxyphenyl)methane (DIM-C-pPhOCH3) is a synthetic derivative of diindolylmethane (DIM) that has demonstrated significant anti-neoplastic properties. This technical guide delineates the core mechanism of action of DIM-C-pPhOCH3, focusing on its role as an agonist of the orphan nuclear receptor Nur77 (NR4A1/TR3). Activation of Nur77 by DIM-C-pPhOCH3 initiates a cascade of events culminating in the induction of apoptosis in various cancer cell lines, including pancreatic, colon, and bladder cancers.[1] The primary mechanism involves the upregulation of pro-apoptotic genes and the activation of the extrinsic apoptotic pathway. This document provides a comprehensive overview of the signaling pathways, quantitative data on its biological effects, and detailed experimental protocols relevant to the study of this compound.
Introduction
DIM-C-pPhOCH3 is a member of a class of compounds known as C-substituted diindolylmethanes (C-DIMs). It has emerged as a potent anti-cancer agent that selectively induces apoptosis in tumor cells with minimal effects on normal cells.[2] The primary molecular target of DIM-C-pPhOCH3 is the orphan nuclear receptor Nur77.[3][4][5] Nur77 is a transcription factor that plays a crucial role in cell proliferation, differentiation, and apoptosis. In the context of cancer, the activation of Nur77 by DIM-C-pPhOCH3 triggers a pro-apoptotic response, making it a promising candidate for therapeutic development.
Mechanism of Action: Nur77 Agonism and Induction of Apoptosis
The principal mechanism of action of DIM-C-pPhOCH3 is its function as a Nur77 agonist. This interaction initiates a signaling cascade that leads to programmed cell death through both Nur77-dependent and -independent pathways.
Nur77-Dependent Pathway
Upon binding to Nur77, DIM-C-pPhOCH3 promotes the transcriptional activation of several pro-apoptotic genes. Microarray analyses have revealed that DIM-C-pPhOCH3 treatment leads to the upregulation of genes associated with growth inhibition and apoptosis. Key among these are:
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Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL): A cytokine that induces apoptosis upon binding to its death receptors.
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Fas Ligand (FasL): Another key protein in the extrinsic apoptosis pathway.
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Activating Transcription Factor 3 (ATF3): A transcription factor that has been shown to be essential for the induction of TRAIL by DIM-C-pPhOCH3.
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p21: A cyclin-dependent kinase inhibitor that can induce cell cycle arrest and apoptosis.
The induction of these genes, particularly TRAIL and FasL, strongly indicates the activation of the extrinsic pathway of apoptosis. This pathway is initiated by the binding of these ligands to their respective death receptors on the cell surface, leading to the formation of the Death-Inducing Signaling Complex (DISC) and subsequent activation of a caspase cascade.
Caspase Activation
Treatment of cancer cells with DIM-C-pPhOCH3 leads to the activation of the initiator caspase-8, which is a hallmark of the extrinsic apoptotic pathway. Activated caspase-8 then cleaves and activates the executioner caspases-3 and -7. These executioner caspases are responsible for the cleavage of numerous cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical changes of apoptosis.
Quantitative Data
The following tables summarize the available quantitative data regarding the biological effects of DIM-C-pPhOCH3 and its closely related analog, DIM-C-pPhOH. It is important to note that DIM-C-pPhOH acts as a Nur77 antagonist, highlighting the critical role of the methoxy group in the agonist activity of DIM-C-pPhOCH3.
Table 1: In Vitro Efficacy of DIM-C-pPhOCH3
| Cell Line | Cancer Type | Concentration (µM) | Effect | Reference |
| L3.6pL | Pancreatic | 10, 15, 20 | Induction of cleaved PARP and activated caspases 3, 7, and 8 | |
| RKO | Colon | 10 | Inhibition of cell growth, induction of PARP cleavage and cleavage of caspases 3, 8, and 9 |
Table 2: In Vivo Efficacy of DIM-C-pPhOCH3
| Animal Model | Xenograft | Dosage | Effect | Reference |
| Athymic nude mice | RKO cells | 25 mg/kg/day | Significant decrease in tumor volume and weight |
Table 3: IC50 Values for the Nur77 Antagonist Analog DIM-C-pPhOH
| Cell Line | Cancer Type | IC50 (µM) at 48h | Reference | |---|---|---|---|---| | RKO | Colon | 21.2 | | | SW480 | Colon | 21.4 | |
Experimental Protocols
Western Blot Analysis for Apoptosis Markers
This protocol describes the general procedure for detecting the cleavage of caspases and PARP, which are indicative of apoptosis.
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Cell Culture and Treatment: Plate cancer cells (e.g., L3.6pL or RKO) in appropriate culture dishes and allow them to adhere. Treat the cells with various concentrations of DIM-C-pPhOCH3 (e.g., 10, 15, 20 µM) or DMSO as a vehicle control for a specified time (e.g., 24 or 48 hours).
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Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
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SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
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Antibody Incubation: Block the membrane and incubate with primary antibodies specific for cleaved caspase-3, cleaved caspase-7, cleaved caspase-8, and cleaved PARP. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Microarray Analysis for Gene Expression Profiling
This protocol outlines the general steps for identifying genes regulated by DIM-C-pPhOCH3.
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Cell Treatment and RNA Extraction: Treat cancer cells (e.g., L3.6pL) with DIM-C-pPhOCH3 (e.g., 15 µM) or DMSO for a specific duration (e.g., 6 hours). Extract total RNA using a suitable kit.
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RNA Quality Control: Assess the quality and integrity of the RNA using a spectrophotometer and an Agilent Bioanalyzer.
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cRNA Synthesis and Labeling: Synthesize and label complementary RNA (cRNA) from the total RNA using a labeling kit.
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Hybridization: Hybridize the labeled cRNA to a whole genome microarray chip (e.g., CodeLink Whole Genome Bioarrays).
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Scanning and Data Acquisition: Scan the microarray chip to detect the signal intensities.
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Data Analysis: Normalize the raw data and perform statistical analysis to identify differentially expressed genes between the DIM-C-pPhOCH3-treated and control groups. GeneSpring software or similar platforms can be used for this purpose.
Visualizations
Signaling Pathway of DIM-C-pPhOCH3-Induced Apoptosis
